molecular formula C31H35NO3 B12092499 9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Cat. No.: B12092499
M. Wt: 469.6 g/mol
InChI Key: RKPMDZYYKQCAOQ-UHFFFAOYSA-N
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Description

9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one typically involves multiple steps, including the formation of the pyrido[2,1-a]isoquinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as substituted benzyl alcohols and isobutylamine, followed by cyclization and benzylation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion of benzyloxy groups to corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the benzyloxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C31H35NO3

Molecular Weight

469.6 g/mol

IUPAC Name

3-(2-methylpropyl)-9,10-bis(phenylmethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C31H35NO3/c1-22(2)15-26-19-32-14-13-25-16-30(34-20-23-9-5-3-6-10-23)31(17-27(25)28(32)18-29(26)33)35-21-24-11-7-4-8-12-24/h3-12,16-17,22,26,28H,13-15,18-21H2,1-2H3

InChI Key

RKPMDZYYKQCAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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